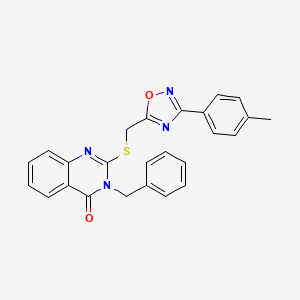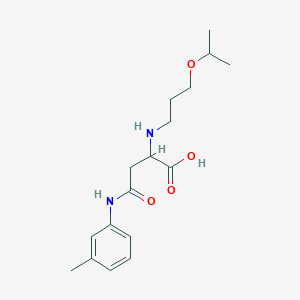
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, also known as MTIP, is a chemical compound that has been widely studied for its potential therapeutic applications. MTIP belongs to a class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that play a key role in various biological processes.
Mécanisme D'action
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid works by inhibiting the activity of proteases, which are enzymes that break down proteins. Proteases play a key role in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of proteases, 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can prevent the progression of cancer and other diseases.
Biochemical and Physiological Effects:
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been shown to have several biochemical and physiological effects. It can inhibit the activity of proteases, which can prevent the progression of cancer and other diseases. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can also induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can be toxic at high concentrations, and it can also be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Researchers are also interested in exploring its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the development of new protease inhibitors that are based on the structure of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid.
Méthodes De Synthèse
The synthesis of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves the use of several chemical reactions. The first step involves the reaction of m-toluidine with acetic anhydride to form N-acetylm-toluidine. This is followed by the reaction of N-acetylm-toluidine with 3-isopropoxypropylamine to form N-(3-isopropoxypropyl)-N-acetylm-toluidine. The final step involves the reaction of N-(3-isopropoxypropyl)-N-acetylm-toluidine with ethyl chloroformate to form 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid.
Applications De Recherche Scientifique
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been shown to inhibit the activity of proteases that are involved in the progression of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
4-(3-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-12(2)23-9-5-8-18-15(17(21)22)11-16(20)19-14-7-4-6-13(3)10-14/h4,6-7,10,12,15,18H,5,8-9,11H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMADDKGXYZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2906594.png)
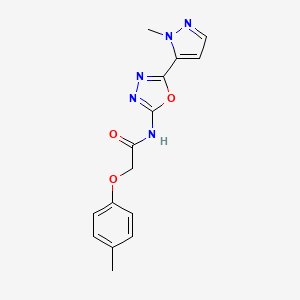
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2906598.png)
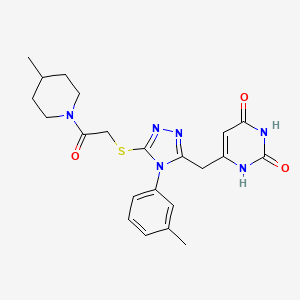
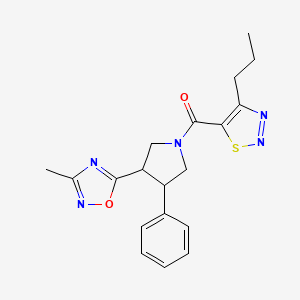
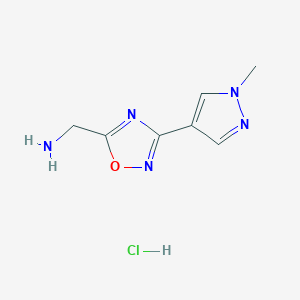
![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)
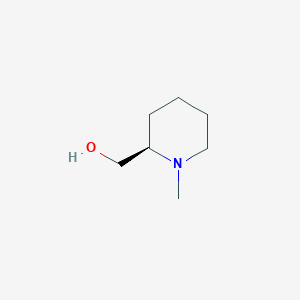
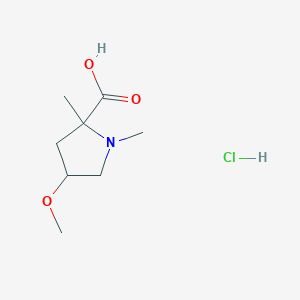
![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2906614.png)
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2906615.png)
